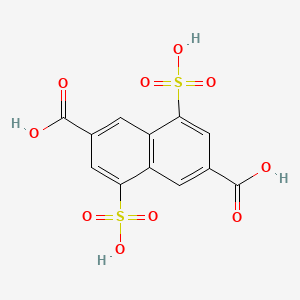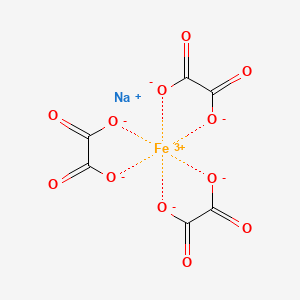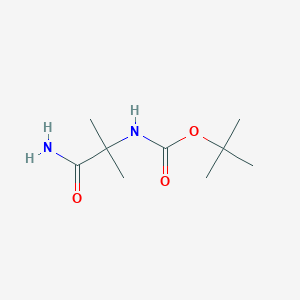
4,8-Disulfo-2,6-naphthalenedicarboxylic acid
Overview
Description
4,8-Disulfo-2,6-naphthalenedicarboxylic acid is a chemical compound with the molecular formula C12H8O10S2 . Its average mass is 376.316 Da and its monoisotopic mass is 375.955872 Da . It is also known by its IUPAC name 4,8-Disulfo-2,6-naphthalenedicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 4,8-Disulfo-2,6-naphthalenedicarboxylic acid consists of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 200 Ų and the molar refractivity is 77.6±0.4 cm³ .Physical And Chemical Properties Analysis
4,8-Disulfo-2,6-naphthalenedicarboxylic acid has a density of 1.9±0.1 g/cm³ . The index of refraction is 1.731 and the surface tension is 104.6±3.0 dyne/cm . The molar volume is 194.2±3.0 cm³ .Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Coordination Polymers
4,8-Disulfo-2,6-naphthalenedicarboxylic acid serves as a valuable building block for constructing metal-organic coordination polymers (MOCPs) and MOFs. These porous materials exhibit fascinating properties, such as high surface area, tunable pore sizes, and selective adsorption capabilities. Researchers have harnessed the unique coordination ability of this compound to create MOFs with applications in gas storage, separation, and catalysis .
Polyethylene Naphthalate (PEN) Synthesis
This compound acts as a precursor in the production of high-performance polyethylene naphthalate (PEN). PEN is a polyester that combines the desirable properties of polyethylene terephthalate (PET) with enhanced thermal stability and mechanical strength. It finds applications in food packaging, electronics, and textiles. The incorporation of 4,8-disulfo-2,6-naphthalenedicarboxylic acid into the polymer backbone contributes to PEN’s exceptional performance .
Adsorption and Separation Technologies
Due to its unique structure and functional groups, 4,8-disulfo-2,6-naphthalenedicarboxylic acid can be employed in adsorption processes. Researchers explore its use in removing heavy metals, dyes, and organic pollutants from water and industrial effluents. The compound’s sulfonic acid groups enhance its affinity for metal ions and other contaminants, making it an effective adsorbent material .
Electrochemical Applications
The compound’s electrochemical properties make it interesting for applications in energy storage devices. Researchers investigate its potential as an electrode material in supercapacitors and lithium-ion batteries. Its redox activity and stability contribute to improved energy storage performance .
Catalysis and Green Chemistry
4,8-Disulfo-2,6-naphthalenedicarboxylic acid can serve as a ligand in catalytic reactions. Its coordination with metal ions enables the design of novel catalysts for organic transformations. Researchers explore its use in green chemistry processes, such as C-C bond formation, oxidation, and esterification reactions .
Polymer Blends and Composites
In polymer science, blending 4,8-disulfo-2,6-naphthalenedicarboxylic acid with other polymers can lead to improved material properties. By incorporating it into polymer matrices, researchers enhance mechanical strength, thermal stability, and flame resistance. Applications include engineering plastics, fibers, and films .
Safety and Hazards
The safety and hazards associated with 4,8-Disulfo-2,6-naphthalenedicarboxylic acid are symbolized by GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,8-disulfonaphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O10S2/c13-11(14)5-1-7-8(10(3-5)24(20,21)22)2-6(12(15)16)4-9(7)23(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWYRGRHXNAOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)









